3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid
CAS No.: 951499-33-5
Cat. No.: VC2273734
Molecular Formula: C9H6BrNO3S
Molecular Weight: 288.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951499-33-5 |
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Molecular Formula | C9H6BrNO3S |
Molecular Weight | 288.12 g/mol |
IUPAC Name | 3-(5-bromothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H6BrNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13) |
Standard InChI Key | FAEORLGNVFZBAX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O |
Introduction
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that combines a bromothiophene moiety with an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The compound's molecular formula is C₉H₆BrNO₃S, and its molecular weight is approximately 288.13 g/mol .
Synthesis Methods
The synthesis of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclization to form the isoxazole ring. A common method uses N-bromosuccinimide (NBS) for bromination, followed by a cyclization reaction under appropriate conditions.
Biological Activity
3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in antimicrobial and anticancer research.
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Antimicrobial Properties: The compound shows efficacy against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 16 µg/mL.
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Anticancer Activity: It has been shown to inhibit cancer cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting potential in cancer therapy.
Antimicrobial Efficacy
Compound Name | Antimicrobial Activity (MIC µg/mL) |
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This compound | 16 |
3-Bromo-5-methylisoxazole-4-carboxylic acid | 32 |
5-Methylisoxazole-4-carboxylic acid | 64 |
Anticancer Activity
Compound Name | Anticancer Activity (IC50 µM) |
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This compound | 10-20 |
3-Bromo-5-methylisoxazole-4-carboxylic acid | 15 |
5-Methylisoxazole-4-carboxylic acid | >50 |
Mechanistic Insights
The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The bromothiophene moiety enhances enzyme modulation, while the isoxazole ring participates in hydrogen bonding, crucial for binding to biological macromolecules.
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